Metaproterenol

Pharmacodynamics Asthma Bronchodilation

Metaproterenol (Orciprenaline) is a moderately selective β2-adrenergic receptor agonist with a unique pharmacodynamic and kinetic fingerprint that precludes simple substitution with other short-acting β2-agonists like albuterol or terbutaline. Its well-documented intermediate β2-selectivity, combined with measurable β1-mediated effects at therapeutic doses, makes it an indispensable reference compound for characterizing new β-adrenergic ligands in binding assays and tissue bath experiments. Procure this research-grade API to ensure experimental standardization and avoid the confounding effects of drug-device interactions in inhalation studies. Ideal for establishing short-acting baselines in LABA comparative trials due to its distinct washout profile.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 586-06-1
Cat. No. B1677457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaproterenol
CAS586-06-1
SynonymsAlotec
Alupent
Astmopent
Metaprel
Metaproterenol
Metaproterenol Polistirex
Metaproterenol Sulfate
Orciprenaline
Orciprenaline Sulfate
Polistirex, Metaproterenol
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3
InChIKeyLMOINURANNBYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.7mg/L
6.92e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metaproterenol (CAS 586-06-1) Procurement Overview: A Short-Acting β2-Agonist Bronchodilator with Documented Pharmacodynamic Profile


Metaproterenol (orciprenaline) is a moderately selective β2-adrenergic receptor agonist [1]. It functions as a bronchodilator, stimulating β2 receptors in bronchial smooth muscle to cause relaxation, with a demonstrated onset of action within 30 seconds via inhalation [2] and a half-life of 6 hours [3]. Its procurement is primarily for use in research models of asthma, COPD, and β-adrenergic pharmacology, where its well-characterized, intermediate selectivity and specific kinetic profile are required for experimental standardization [4].

Why Metaproterenol (CAS 586-06-1) Cannot Be Assumed Interchangeable with Other β2-Agonists in Research and Formulation


Despite sharing a common β2-adrenergic mechanism with agents like albuterol and terbutaline, metaproterenol exhibits a distinct pharmacodynamic and kinetic fingerprint that precludes simple substitution. Clinical evidence demonstrates that its onset of action, duration of effect, and degree of β2-selectivity differ significantly from its in-class alternatives [1]. For instance, its relatively lower β2-selectivity compared to albuterol [2] and a documented disparity between its bronchodilator effect and its protection against airway hyperresponsiveness [3] can confound experimental outcomes. Therefore, a change in the active pharmaceutical ingredient (API) in a research or formulation protocol requires re-validation of the assay's sensitivity, specificity, and expected effect magnitude, as the results cannot be directly extrapolated from data on other short-acting β2-agonists.

Metaproterenol (CAS 586-06-1): Quantified Differentiation Evidence vs. Isoproterenol, Albuterol, Terbutaline, and Fenoterol


Rapid Onset of Bronchodilation: Metaproterenol vs. Albuterol and Terbutaline

Metaproterenol demonstrates a significantly faster onset of bronchodilation than albuterol and terbutaline when administered orally [1]. In a clinical study, metaproterenol produced a greater degree of bronchodilation than both comparators at the 30-minute post-dose time point. This rapid effect makes metaproterenol a distinct tool for studying acute bronchial smooth muscle relaxation dynamics and for experimental protocols requiring a quick-onset rescue response.

Pharmacodynamics Asthma Bronchodilation

Shorter Duration of Bronchoprotection vs. Albuterol and Terbutaline

Metaproterenol's bronchodilator effect is of shorter duration compared to albuterol and terbutaline [1]. While albuterol and terbutaline provided bronchodilation for at least eight hours, metaproterenol's effect waned, with significantly less bronchodilation observed from six to eight hours post-dose. This characteristic is critical for studies where a shorter-acting agent is required to minimize carry-over effects or to model acute, transient bronchospasm.

Duration of Action Asthma COPD

Cardiovascular Side Effect Profile Compared to Isoproterenol and Selective β2-Agonists

Metaproterenol exhibits a distinct cardiovascular side effect profile that lies between the non-selective β-agonist isoproterenol and more β2-selective agents like salbutamol. While metaproterenol is more cardioselective than isoproterenol, it is less β2-selective than albuterol [1]. A baboon study confirmed isoproterenol was more active than metaproterenol in increasing heart rate and metabolic parameters [2]. Clinically, metaproterenol and fenoterol produced significantly greater inotropic, chronotropic, and hypokalemic effects compared to isoproterenol, suggesting its selectivity is not as high as previously believed in a therapeutic context [3].

β-Selectivity Cardiovascular Pharmacology Safety Profile

β2-Selectivity: A Cautionary Note from Clinical Studies

The in vitro β2-selectivity of metaproterenol does not fully translate to clinical practice [1]. A study comparing repeated inhalations of metaproterenol, fenoterol, isoproterenol, and epinephrine found that metaproterenol and fenoterol had significantly greater extrapulmonary (cardiac and metabolic) effects than the non-selective agonists isoproterenol and epinephrine. This finding challenges the assumption of its clinical β2-selectivity and is a critical differentiator from other β2-agonists like albuterol, for which a higher degree of clinical selectivity is generally accepted [2].

Receptor Selectivity Pharmacodynamics Clinical Pharmacology

Disparity Between Bronchodilation and Airway Hyperresponsiveness Protection

Metaproterenol exhibits a unique temporal disconnect between its bronchodilator effect and its ability to suppress airway hyperresponsiveness (AHR) [1]. While its maximal bronchodilator effect persists, its protective effect against methacholine-induced bronchoconstriction is halved by 2.25 hours and is completely lost by 4 hours. This dissociation is not observed to the same degree with other short-acting β-agonists and suggests a distinct mechanism or duration of effect on airway smooth muscle vs. other components of airway inflammation.

Mechanism of Action Airway Hyperresponsiveness Asthma Models

Efficacy Equivalence of MDI and Nebulizer Delivery in Emergency Settings

In acute severe airflow obstruction, metaproterenol demonstrates no significant difference in bronchodilator response whether delivered by metered-dose inhaler with a spacer (MDI-A) or by jet nebulizer [1]. This is a key differentiator from other agents where nebulizer delivery is often considered superior in the acute setting. This property simplifies experimental protocols and offers economic and logistical advantages for clinical research where MDI delivery is preferred for its lower cost and convenience.

Formulation Drug Delivery Bioequivalence

Metaproterenol (CAS 586-06-1): Optimized Research and Formulation Application Scenarios Based on Differential Evidence


Reference Standard for β2-Selectivity Profiling and SAR Studies

Metaproterenol's well-documented, intermediate β2-selectivity profile makes it an ideal reference compound for characterizing new β-adrenergic ligands [1]. Its distinct pharmacodynamic signature, which includes measurable β1-mediated effects at therapeutic doses, provides a critical benchmark against which the selectivity of novel compounds can be assessed in both in vitro binding assays and ex vivo tissue bath experiments. Its use as a comparator helps define the spectrum from non-selective (e.g., isoproterenol) to highly selective (e.g., salbutamol) β2-agonism.

Short-Acting Control in Duration of Action Studies

Given its shorter duration of bronchodilation (less than 8 hours) compared to albuterol and terbutaline [2], metaproterenol serves as an essential short-acting comparator arm in studies evaluating the efficacy and duration of long-acting β2-agonists (LABAs). Its pharmacokinetic profile allows for clear differentiation in washout periods and reduces the risk of carry-over effects in crossover trial designs, making it a superior choice for establishing a baseline for acute relief.

Modeling the Disconnect Between Bronchodilation and Airway Hyperresponsiveness

Metaproterenol's unique pharmacodynamic property—the early loss of protection against AHR despite persistent bronchodilation [3]—positions it as a key reagent for investigating the complex pathophysiology of asthma. Researchers can use metaproterenol to dissect the molecular pathways responsible for acute bronchodilation (smooth muscle relaxation) from those that modulate airway inflammation and long-term hyperresponsiveness, a distinction that is less clear with other short-acting β2-agonists.

Simplifying Drug Delivery Device Comparisons in Clinical Trials

The documented bioequivalence of metaproterenol delivered via MDI with spacer and jet nebulizer in acute settings [4] makes it an ideal active pharmaceutical ingredient (API) for studies designed to compare the performance of different inhalation devices or formulations. This equivalence eliminates the confounding variable of drug-device interaction on efficacy, allowing researchers to focus purely on the delivery system's performance characteristics and patient usability, thereby reducing study complexity and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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